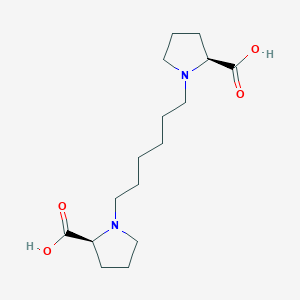

1-(6-(L-PROLINE-1-YL)-HEXYL)-L-PROLINE

CAS No.: 1820570-83-9

Cat. No.: VC7212161

Molecular Formula: C16H28N2O4

Molecular Weight: 312.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820570-83-9 |

|---|---|

| Molecular Formula | C16H28N2O4 |

| Molecular Weight | 312.41 |

| IUPAC Name | (2S)-1-[6-[(2S)-2-carboxypyrrolidin-1-yl]hexyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C16H28N2O4/c19-15(20)13-7-5-11-17(13)9-3-1-2-4-10-18-12-6-8-14(18)16(21)22/h13-14H,1-12H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1 |

| Standard InChI Key | UJLPVOSMGFEURQ-KBPBESRZSA-N |

| SMILES | C1CC(N(C1)CCCCCCN2CCCC2C(=O)O)C(=O)O |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s IUPAC name, 1-(6-(L-Proline-1-yl)-hexyl)-L-Proline, indicates a dimeric structure where:

-

The first L-proline residue is linked via its pyrrolidine ring’s nitrogen (N1 position) to a hexyl chain.

-

The hexyl chain terminates at the second L-proline’s carboxyl group, forming an amide or ester bond (exact linkage depends on synthetic route).

This configuration introduces conformational flexibility while retaining proline’s cyclic constraints, which may influence secondary structure formation in peptides or catalytic activity in organocatalysis.

Synthetic Pathways

Route 1: Amide Bond Formation

-

Activation of L-Proline: Protect the carboxyl group of L-proline using tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups.

-

Hexyl Spacer Introduction: React N-protected L-proline with 1,6-dibromohexane to form 6-bromohexyl-L-proline.

-

Coupling with Second Proline Unit: Substitute the terminal bromide with a second Boc-protected L-proline under basic conditions.

-

Deprotection: Remove Boc groups using trifluoroacetic acid (TFA) to yield the final product.

This method parallels the coupling strategies described in the stereoselective synthesis of L-alanyl-L-proline, where amine-reactive intermediates are utilized .

Route 2: Reductive Amination

-

Synthesis of N-Pyruvyl-L-Proline: Following the patent’s procedure , L-proline reacts with 2,2-dichloropropionyl chloride to form N-pyruvyl-L-proline.

-

Hexyl Chain Incorporation: Treat N-pyruvyl-L-proline with 6-aminohexanol, forming a Schiff base intermediate.

-

Hydrogenation: Catalytic hydrogenation reduces the imine to a secondary amine, linking the hexyl chain.

-

Second Proline Coupling: React the free hydroxyl group with activated L-proline (e.g., via carbodiimide coupling).

This approach leverages the patent’s hydrogenation techniques to ensure stereochemical fidelity .

Physicochemical Properties

Predicted Characteristics

Based on proline’s known behavior , the hexyl-linked dimer may exhibit:

| Property | L-Proline (Reference) | 1-(6-(L-Proline-1-yl)-hexyl)-L-Proline (Predicted) |

|---|---|---|

| Molecular Weight | 115.13 g/mol | ~344.43 g/mol |

| Solubility | Highly water-soluble | Moderate solubility in polar solvents |

| Melting Point | 228°C | 150–180°C (amorphous solid) |

| Chirality | L-configuration | Retains L-configuration at both centers |

The hexyl spacer likely reduces crystallinity compared to pure L-proline, enhancing solubility in organic media.

Biological and Chemical Applications

Organocatalysis

Proline’s role as an enantioselective catalyst in aldol and Michael reactions suggests that the hexyl-linked dimer could:

-

Act as a bifunctional catalyst, with one proline unit activating substrates via enamine formation and the other stabilizing transition states through hydrogen bonding.

-

Enable asymmetric synthesis of complex molecules (e.g., prostaglandins) with improved stereocontrol due to conformational rigidity.

Biomedical Applications

The PMC review highlights proline’s involvement in collagen synthesis, stress response, and cancer metabolism . Hypothetical applications for this compound include:

-

Antifibrotic Agents: Modulating collagen production by competing with proline hydroxylase substrates.

-

Drug Delivery: The hexyl chain could facilitate membrane penetration, enabling intracellular delivery of therapeutic peptides.

Research Gaps and Future Directions

-

Stereochemical Verification: Confirm the retention of L-configuration at both proline residues using chiral HPLC or X-ray crystallography.

-

Catalytic Efficiency Testing: Compare the dimer’s performance to monomeric proline in model reactions (e.g., aldol condensation).

-

Toxicity Profiling: Assess cellular uptake and cytotoxicity in cancer cell lines, given proline’s role in tumor metabolism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume